Clorotepine, (R)-

Description

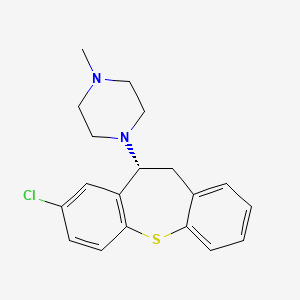

Clorotepine, (R)- (IUPAC: 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine) is a stereoisomer of the antipsychotic agent clorotepine, classified under the thiepin class of compounds. Its molecular formula is C₁₉H₂₁ClN₂S (monoisotopic mass: 344.111397 Da), featuring a dihydrodibenzo[b,f]thiepin core substituted with a chloro group and a 4-methylpiperazine moiety . As a dopamine antagonist, it exhibits high binding affinity to dopamine receptors, with an IC₅₀ of 2.4 nM . Clorotepine, (R)- is regulated under HS code 29349990 and is recognized by the U.S. FDA under the Unique Ingredient Identifier (UNII) E65W20MU7A .

Properties

CAS No. |

41931-05-9 |

|---|---|

Molecular Formula |

C19H21ClN2S |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

1-[(5R)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine |

InChI |

InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m1/s1 |

InChI Key |

XRYLGRGAWQSVQW-QGZVFWFLSA-N |

SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Isomeric SMILES |

CN1CCN(CC1)[C@@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Clorotepine vs. Clothiapine

Clothiapine (C₁₈H₁₈ClN₃S) shares structural similarities but differs in its heterocyclic scaffold. While clorotepine contains a dihydrodibenzo[b,f]thiepin ring, clothiapine incorporates a dibenzo[b,f][1,4]thiazepine system. This structural divergence leads to distinct receptor interactions:

- Clorotepine : Primarily a dopamine D₂ receptor antagonist .

- Clothiapine : Dual serotonin (5-HT₂) and dopamine (D₂) antagonist , broadening its therapeutic profile .

Clinical Implications : Clothiapine’s dual antagonism may reduce extrapyramidal side effects compared to clorotepine’s selective dopamine targeting .

Clorotepine vs. Quetiapine

Quetiapine (C₂₁H₂₅N₃O₂S) is a dibenzo[b,f][1,4]thiazepine derivative modified with a piperazinyl-ethoxy chain. Key distinctions include:

- Structural Features : Quetiapine’s extended side chain enhances atypical antipsychotic activity by targeting serotonin (5-HT₂A) and histamine (H₁) receptors .

- Pharmacokinetics : Quetiapine is commonly administered as a fumarate or hemifumarate salt to improve solubility, whereas clorotepine is often formulated as a maleate salt .

Therapeutic Use : Quetiapine is approved for schizophrenia and bipolar disorder, while clorotepine’s clinical applications remain less defined, with historical use in psychosis at doses up to 2 mg (route unspecified) .

Tabulated Comparison of Key Parameters

Mechanistic and Clinical Considerations

- Receptor Selectivity : Clorotepine’s high D₂ affinity may correlate with stronger antipsychotic efficacy but increased risk of motor side effects. In contrast, clothiapine and quetiapine’s broader receptor profiles mitigate these risks .

- Classification: Under ICD-10, clorotepine is categorized under T44.3 (autonomic nervous system drugs), while clothiapine falls under T43.5 (antipsychotics), reflecting differences in therapeutic categorization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.